
Trpc6-IN-1
描述
TRPC6-IN-1 是一种化学化合物,以其作为瞬时受体电位阳离子通道亚家族 C 成员 6 (TRPC6) 的抑制剂而闻名。TRPC6 是一种参与各种生理过程的离子通道,包括细胞中钙流入的调节。 TRPC6 的抑制已被研究用于其在肾脏疾病、肺部疾病和神经系统疾病等疾病中的潜在治疗应用 .
准备方法
合成路线和反应条件
TRPC6-IN-1 的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。具体的合成路线和反应条件可能因所需的纯度和收率而异。合成中常用的试剂包括有机溶剂、催化剂和保护基团,以确保中间体的稳定性。
工业生产方法
This compound 的工业生产通常涉及使用优化的反应条件进行大规模合成,以最大限度地提高收率并最小化杂质。这可能包括使用连续流动反应器、自动化合成平台和先进的纯化技术,例如色谱法和结晶。
化学反应分析
反应类型
TRPC6-IN-1 可以经历各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个官能团取代一个官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,过氧化氢)、还原剂(例如,硼氢化钠)和亲核试剂(例如,胺)。诸如温度、压力和溶剂选择之类的反应条件被优化以实现所需的转化。
主要产物
从这些反应中形成的主要产物取决于 this compound 中存在的特定官能团和使用的反应条件。例如,氧化可能会产生羟基化衍生物,而取代反应可能会引入新的官能团。
科学研究应用
Applications in Neurological Disorders
Alzheimer's Disease : Research has demonstrated that TRPC6 interacts with APP to inhibit its cleavage by γ-secretase. In APP/PS1 transgenic mice, overexpression of TRPC6 led to a significant reduction in amyloid-beta (Aβ) levels and plaque load, suggesting that targeting TRPC6 could represent a novel therapeutic strategy for Alzheimer's disease . Trpc6-IN-1 may enhance this effect by further inhibiting TRPC6 activity, potentially leading to decreased neurodegeneration.
Immune Modulation
Allergic Responses : Studies indicate that TRPC6 is involved in regulating T-helper cell responses. In TRPC6 knockout mice, there was a notable reduction in IgE levels and Th2 cytokine secretion (IL-5 and IL-3), suggesting that inhibition of TRPC6 can modulate allergic responses . this compound may be beneficial in treating allergic diseases by reducing the activation of these pathways.
Cardiovascular Applications
Vascular Function : TRPC6 channels are implicated in mechanosensitive responses in vascular smooth muscle cells. They contribute to pressure-induced cation currents that regulate vascular tone and blood pressure . Inhibition of TRPC6 using this compound may help manage conditions such as hypertension by preventing excessive calcium entry into vascular smooth muscle cells.
Case Studies and Experimental Findings
作用机制
TRPC6-IN-1 通过抑制 TRPC6 离子通道的活性发挥作用。这种抑制阻止了钙离子流入细胞,从而调节了各种细胞过程。 This compound 的分子靶标包括 TRPC6 蛋白本身,所涉及的途径包括钙信号传导和离子通道调节 .
相似化合物的比较
TRPC6-IN-1 与其他 TRPC6 抑制剂和类似化合物进行了比较,例如:
TRPC3-IN-1: 另一个针对与 TRPC6 具有结构和功能相似性的 TRPC3 离子通道的抑制剂。
TRPC4-IN-1: 抑制 TRPC4 离子通道,该通道与 TRPC6 属于同一个亚家族。
TRPC5-IN-1: 靶向 TRPC5 离子通道,也属于同一个亚家族。
This compound 的独特之处在于它对 TRPC6 离子通道的特异性,使其成为研究 TRPC6 在各种生理和病理过程中的特定作用的宝贵工具 .
生物活性
Introduction
Transient receptor potential canonical 6 (TRPC6) channels are non-selective cation channels that play critical roles in various physiological and pathological processes, including kidney function, neuronal survival, and cancer progression. Trpc6-IN-1 is a compound designed to inhibit TRPC6 activity, providing a potential therapeutic avenue for conditions associated with TRPC6 dysregulation. This article explores the biological activity of this compound through various studies and findings.
Mechanisms of TRPC6 Activation
TRPC6 channels can be activated through two primary mechanisms: receptor-operated channels (ROC) and store-operated channels (SOC) . ROC activation involves G protein-coupled receptors triggering phospholipase C (PLC), which hydrolyzes phosphatidylinositol bisphosphate (PIP2) to produce diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG directly activates TRPC6, while IP3 mediates calcium release from intracellular stores .
1. Kidney Diseases
TRPC6 has been implicated in various renal pathologies, particularly diabetic kidney disease (DKD). Increased TRPC6 expression in podocytes correlates with albuminuria and kidney injury. Studies show that genetic ablation of TRPC6 significantly reduces these adverse effects, making it a promising target for therapeutic intervention .
2. Neuroprotection
In models of cerebral ischemia, TRPC6 activation has been shown to protect neurons by reducing apoptosis and cytotoxicity. The use of TRPC6 agonists like HYP9 has demonstrated neuroprotective effects through the Ras/MEK/ERK/CREB signaling pathway .
3. Cancer Progression
TRPC6 is involved in the proliferation of various cancer types, including prostate and renal cancers. Inhibition of TRPC6 has been associated with reduced tumor growth and increased survival rates in animal models. Specifically, silencing TRPC6 expression in prostate cancer cells decreased their proliferation, indicating its role in cancer cell biology .
Table 1: Summary of Research Findings on TRPC6
Pharmacological Inhibition Studies
Recent studies have focused on pharmacological inhibitors of TRPC6, including this compound. For example, PCC0208057 was shown to inhibit TRPC6-mediated calcium influx in a concentration-dependent manner with an IC50 value of 2.44 μmol/L . This suggests that this compound may share similar inhibitory properties.
属性
IUPAC Name |
ethyl 4-[3-(4-fluorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c1-3-29-21(28)25-10-8-14(9-11-25)17-12-18(27)26-20(23-17)19(13(2)24-26)15-4-6-16(22)7-5-15/h4-7,12,14,24H,3,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPMSNBGJOEGSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C2=CC(=O)N3C(=N2)C(=C(N3)C)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。